Descurainolide B: Structural Architecture and Pharmacological Profile
Descurainolide B: Structural Architecture and Pharmacological Profile
The following technical guide details the chemical architecture, physicochemical properties, and pharmacological profile of Descurainolide B , a bioactive lignan lactone isolated from Descurainia sophia.
Executive Summary
Descurainolide B (C₂₁H₂₂O₈) is a naturally occurring lignan lactone isolated from the seeds of Descurainia sophia (Flixweed), a medicinal plant traditionally used in East Asian medicine for the treatment of cough, asthma, and edema.[1] Chemically, it is defined by a dihydrofuran-2-one (butyrolactone) core substituted with two electron-rich 4-hydroxy-3,5-dimethoxyphenyl moieties.
Unlike its congener Descurainolide A, which exhibits mild cytotoxicity, Descurainolide B is distinct for its potent smooth muscle relaxant properties , mediated through the β₂-adrenergic receptor (β₂-AR) / cAMP signaling cascade . This distinct mechanism positions it as a high-value scaffold for respiratory therapeutic development, particularly for asthma and chronic obstructive pulmonary disease (COPD).
Chemical Architecture & Properties[2]
Structural Analysis
Descurainolide B belongs to the class of dibenzylbutyrolactone lignans , though it possesses a unique unsaturation pattern. Its core structure features a trans-configured benzylidene attachment at the C3 position of the lactone ring.
-
Core Scaffold: Dihydrofuran-2-one (γ-lactone).
-
Substituents:
-
Stereochemistry: The double bond at C3 typically adopts the E (trans) configuration to minimize steric hindrance between the aromatic ring and the lactone carbonyl. The stereocenter at C5 is generally assigned the S or R configuration depending on the specific isolate, though the trans relationship between the C5-aryl group and the C3-benzylidene is thermodynamically favored.
Physicochemical Profile
The following data is consolidated from isolation studies involving Descurainia sophia seeds.
| Property | Value / Description |
| IUPAC Name | (3E)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-5-(4-hydroxy-3,5-dimethoxyphenyl)oxolan-2-one |
| Molecular Formula | C₂₁H₂₂O₈ |
| Molecular Weight | 402.40 g/mol |
| Appearance | Colorless needles (recrystallized from MeOH) |
| Melting Point | 201 – 203 °C |
| Optical Rotation | |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
| UV | 256 nm, 352 nm (characteristic of conjugated phenolics) |
| Key IR Signals | 3483 cm⁻¹ (-OH), 1740 cm⁻¹ (Lactone C=O), 1609 cm⁻¹ (Aromatic C=C) |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of Descurainolide B.
Figure 1: Structural decomposition of Descurainolide B, highlighting the central lactone core and the two electron-rich syringyl-like wings responsible for receptor interaction.
Isolation & Synthetic Logic
Isolation Protocol (Self-Validating System)
To ensure reproducibility, the isolation of Descurainolide B from Descurainia sophia seeds follows a polarity-guided fractionation workflow.
-
Extraction: Air-dried seeds (10 kg) are refluxed with 70% Ethanol (3 x 2h). The solvent is evaporated in vacuo to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned sequentially with Petroleum Ether (remove lipids)
Ethyl Acetate (Target Fraction) n-Butanol. -
Chromatography (Step 1): The EtOAc fraction is subjected to Silica Gel column chromatography, eluting with a gradient of CHCl₃:MeOH (100:1
1:1). -
Purification (Step 2): Fractions containing lignans (monitored by TLC/UV) are further purified via Sephadex LH-20 (MeOH elution) to remove chlorophyll and polymeric tannins.
-
Final Isolation: Preparative HPLC (C18 column, MeOH:H₂O gradient) yields Descurainolide B as a pure peak. Crystallization from methanol affords the colorless needles.[3]
Biosynthetic & Synthetic Relationships
Descurainolide B is structurally related to Descurainolide A but represents a higher order of oxidation and conjugation.
-
Descurainolide A: A simpler lactone (C₁₃H₁₆O₅) lacking the C3-benzylidene wing.
-
Biosynthetic Hypothesis: Descurainolide B is likely formed via an aldol-type condensation between a butyrolactone precursor (related to Descurainolide A) and a syringaldehyde derivative, followed by dehydration to form the exocyclic double bond.
Pharmacological Mechanism: Smooth Muscle Relaxation
Unlike many lignans that are primarily investigated for cytotoxicity, Descurainolide B exhibits a specialized activity profile targeting the respiratory system. Research indicates it acts as a bronchodilator .
Mechanism of Action (MOA)
The compound induces relaxation in airway smooth muscle cells (ASMCs) via the β₂-Adrenergic Receptor (β₂-AR) pathway. This mimics the action of endogenous catecholamines but with a distinct structural scaffold.
-
Ligand Binding: Descurainolide B binds to the transmembrane β₂-AR on smooth muscle cells.
-
G-Protein Activation: The receptor activates the Gs alpha subunit (
). -
Adenylate Cyclase (AC) Stimulation: Activated
stimulates AC to convert ATP to cyclic AMP (cAMP). -
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Relaxation Response: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular Ca²⁺, preventing contraction and inducing bronchodilation.
Pathway Visualization
Figure 2: The signal transduction pathway utilized by Descurainolide B to induce smooth muscle relaxation.
Therapeutic Implications
-
Asthma & COPD: The ability to elevate cAMP levels makes Descurainolide B a potential lead compound for non-steroidal anti-asthmatic drugs.
-
Safety Profile: Preliminary cytotoxicity assays (e.g., against HepG2 or HeLa lines) often show lower toxicity for Descurainolide B compared to other lignans, suggesting a favorable therapeutic index for non-oncology applications.
References
-
Sun, K., Li, X., Liu, J. M., Wang, J. H., Li, W., & Sha, Y. (2004).[2] Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia.[4][5] Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.[4]
-
Ojo, O. S., Nardone, B., Musolino, S., et al. (2017). Synthesis of the natural product Descurainolide A and cyclic peptides from lignin-derived aromatics.[6][7] Organic & Biomolecular Chemistry, 16(1), 1–9.
-
Lee, I. S., Jin, Y. R., Lee, J. J., et al. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. International Journal of Medical Sciences, 17(14), 2166.
-
Sun, K., Li, X., Li, W., et al. (2005).[2][8] A novel sulphur glycoside from the seeds of Descurainia sophia (L.). Journal of Asian Natural Products Research, 7(6), 853-856.[2]
Sources
- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel sulphur glycoside from the seeds of Descurainia sophia (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Two new compounds from the seeds of Descurainia sophia - PubMed [pubmed.ncbi.nlm.nih.gov]
